molecular formula C20H22N2O4 B2779277 2-(3-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide CAS No. 942014-05-3

2-(3-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide

Cat. No.: B2779277
CAS No.: 942014-05-3
M. Wt: 354.406
InChI Key: FYWCDIBDWKJHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.
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Scientific Research Applications

Anticancer, Anti-inflammatory, and Analgesic Activities

Research has developed new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents, utilizing the Leuckart synthetic pathway. A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, containing 1-phenylethylamine as the basic moiety attached to substituted phenols, were assessed for their anticancer activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH), as well as for anti-inflammatory and analgesic activities. These studies found that compounds with halogens on the aromatic ring favored anticancer and anti-inflammatory activities, with specific compounds exhibiting significant therapeutic potential (Rani, Pal, Hegde, & Hashim, 2014).

Selective β3-Adrenergic Receptor Agonists for Obesity and Diabetes Treatment

A series of N-phenyl-(2-aminothiazol-4-yl)acetamides with a phenoxypropanolamine moiety were prepared and evaluated for their activity against human β3-adrenergic receptors (AR), with potential applications in treating obesity and non-insulin dependent (type 2) diabetes. Among these, certain compounds showed potent agonistic activity against the β3-AR with functional selectivity over β1- and β2-ARs, indicating their potential as therapeutic agents for metabolic disorders (Maruyama et al., 2012).

Chemoselective Acetylation in Antimalarial Drug Synthesis

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, has been explored as a method for synthesizing intermediates for antimalarial drugs. This research optimizes the process and explores the mechanism and kinetics, highlighting the compound's role in the synthesis of pharmacologically active molecules (Magadum & Yadav, 2018).

Green Synthesis of Azo Disperse Dyes Intermediate

N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes production, has been synthesized using a novel Pd/C catalyst with high activity, selectivity, and stability, showcasing an environmentally friendly approach to synthesizing key industrial chemicals (Zhang, 2008).

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-8-5-9-18(13-17)26-14-19(23)21-15-6-4-7-16(12-15)22-11-3-2-10-20(22)24/h4-9,12-13H,2-3,10-11,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWCDIBDWKJHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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